Tert-butyl N-[4-(sec-butyl)pyrimidin-5-YL]carbamate
Description
Tert-butyl N-[4-(sec-butyl)pyrimidin-5-YL]carbamate is a pyrimidine derivative featuring a tert-butyl carbamate group at the 5-position and a sec-butyl substituent at the 4-position of the pyrimidine ring. This compound belongs to a class of tert-butyl carbamates widely studied for their roles in medicinal chemistry, particularly as intermediates in kinase inhibitor synthesis .
Properties
IUPAC Name |
tert-butyl N-(4-butan-2-ylpyrimidin-5-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-6-9(2)11-10(7-14-8-15-11)16-12(17)18-13(3,4)5/h7-9H,6H2,1-5H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWCEIJADTYREV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=NC=NC=C1NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Tert-butyl N-[4-(sec-butyl)pyrimidin-5-yl]carbamate typically involves the reaction of tert-butyl carbamate with 4-(sec-butyl)pyrimidine-5-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Tert-butyl N-[4-(sec-butyl)pyrimidin-5-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl N-[4-(sec-butyl)pyrimidin-5-yl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl N-[4-(sec-butyl)pyrimidin-5-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Pyrimidine/Pyridine Core
The target compound’s sec-butyl group at the pyrimidine 4-position contrasts with substituents in analogs:
- tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate (): Contains electron-withdrawing groups (5-fluoro, 4-hydroxy) and a methyl carbamate. These features enhance polarity and hydrogen-bonding capacity compared to the hydrophobic sec-butyl group in the target compound. The hydroxy group may increase reactivity in nucleophilic substitutions .
Table 1: Substituent Comparison
| Compound Name | Core Structure | Key Substituents | Functional Impact |
|---|---|---|---|
| Target Compound | Pyrimidine | 4-(sec-butyl), 5-(tert-butyl carbamate) | High lipophilicity, steric hindrance |
| tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate | Pyrimidine | 5-fluoro, 4-hydroxy, 6-methyl | Enhanced polarity, hydrogen bonding |
| tert-Butyl (4-((hydroxyimino)methyl)-5-methoxypyridin-3-yl)methylcarbamate | Pyridine | 4-hydroxyimino, 5-methoxy | Tautomerization, chelation potential |
Biological Activity
Tert-butyl N-[4-(sec-butyl)pyrimidin-5-YL]carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and related research findings, providing a comprehensive overview of its biological activity.
Molecular Characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C15H22N2O2 |
| Molecular Weight | 262.35 g/mol |
| IUPAC Name | This compound |
| InChI Key | [specific key not provided] |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrimidine Ring: The pyrimidine structure is synthesized through cyclization reactions involving appropriate precursors.
- Introduction of the Sec-butyl Group: This is achieved via alkylation reactions, where sec-butyl halides are used.
- Carbamate Formation: The final step involves the reaction of the intermediate with tert-butyl isocyanate to form the carbamate linkage.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors involved in key biochemical pathways:
- Enzyme Inhibition: The compound has shown potential as an inhibitor for specific enzymes, which may play a role in various disease processes.
- Receptor Modulation: It may interact with receptors that are critical in signaling pathways related to inflammation and neurodegeneration.
Case Studies and Research Findings
-
Neuroprotective Effects:
- A study indicated that compounds similar to this compound exhibit neuroprotective properties by inhibiting amyloid-beta aggregation, which is significant in Alzheimer's disease research .
- In vitro studies demonstrated that this class of compounds could enhance cell viability in astrocytes exposed to toxic agents like amyloid-beta, suggesting a protective mechanism against neurotoxicity .
-
Anti-inflammatory Activity:
- Research has indicated that certain derivatives can modulate inflammatory responses in cellular models, potentially through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .
- These findings suggest that this compound may have therapeutic implications for conditions characterized by chronic inflammation.
- Antiviral Properties:
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with other related compounds:
| Compound Name | Biological Activity |
|---|---|
| Tert-butyl (5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)carbamate | Moderate enzyme inhibition |
| Tert-butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate | Notable anti-inflammatory effects |
| Tert-butyl N-[4-amino-2-(hydroxymethyl)pyrimidin-5-yl]carbamate | Neuroprotective and anti-cancer properties |
Q & A
Q. What are the ethical guidelines for handling this compound in biological assays?
- Regulatory Compliance : Follow NIH/WHO guidelines for hazardous chemical disposal. Use fume hoods and PPE (gloves, goggles) during synthesis .
- Documentation : Maintain records per REACH and OSHA standards for occupational exposure limits .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
